molecular formula C20H20ClNO4S B2455835 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylpropanamide CAS No. 2034396-83-1

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylpropanamide

Cat. No.: B2455835
CAS No.: 2034396-83-1
M. Wt: 405.89
InChI Key: TXQZXZXKYIPOJD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylpropanamide is a synthetic organic compound supplied for research and development purposes. This compound is defined by its complex molecular structure, which incorporates both furan and thiophene heterocyclic rings, a 4-chlorophenoxy group, and a propanamide backbone . It has a CAS Number of 2034490-35-0 and a molecular formula of C₂₀H₂₀ClNO₄S, corresponding to a molecular weight of 405.90 . The structural motifs present in this molecule, particularly the heterocyclic rings, are of significant interest in medicinal chemistry and drug discovery. Furan and thiophene derivatives are frequently explored as key scaffolds in the development of novel pharmacologically active compounds. The specific mechanism of action, biological targets, and research applications for this compound are areas for ongoing or future investigation by qualified researchers. It is offered as a high-quality material for use in biochemical profiling, hit-to-lead optimization, and other early-stage research activities . This product is intended for use in a controlled laboratory setting by trained professionals. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4S/c1-19(2,26-16-7-5-15(21)6-8-16)18(23)22-13-20(24,14-9-11-27-12-14)17-4-3-10-25-17/h3-12,24H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQZXZXKYIPOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylpropanamide , also known by its CAS number 2034263-82-4 , is a synthetic organic molecule with a complex structure. Its molecular formula is C20H20ClNO4SC_{20}H_{20}ClNO_4S and it has a molecular weight of approximately 405.9 g/mol . This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in the realm of cancer therapeutics. The presence of chlorophenoxy , furan , and thiophene groups suggests potential interactions with various biological targets involved in cancer cell proliferation and survival. This section reviews key studies and findings related to the biological activity of this compound.

In Vitro Studies

Several in vitro studies have assessed the efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
    • K562 (leukemia)
  • Efficacy Results :
    • The compound exhibited an IC50 value of approximately 900 nM against leukemia cell lines, indicating strong efficacy in hematological malignancies.
    • Significant inhibition of cell proliferation was observed in MCF7 and HCT116 cell lines, with IC50 values suggesting potent activity.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its potential targets:

  • The compound showed promising binding affinity towards EGFR (Epidermal Growth Factor Receptor) , which is often implicated in cancer progression.

Comparative Biological Activity Table

CompoundIC50 (µM)TargetCell Line Type
2-(4-chlorophenoxy)-N-(2-(furan-2-yl)...0.9EGFRLeukemia
Compound A1.18UnknownHEPG2 (liver cancer)
Compound B0.67UnknownPC-3 (prostate cancer)

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with the cell cycle machinery, preventing cancer cells from proliferating.
  • Inhibition of Key Signaling Pathways : By targeting specific receptors like EGFR, the compound can disrupt signaling pathways critical for tumor growth and survival.

Case Studies

Recent case studies highlight the therapeutic potential of this compound:

  • Study on MCF7 Cells :
    • The compound was tested for its ability to inhibit proliferation in MCF7 cells.
    • Results indicated a significant reduction in cell viability at concentrations correlating with its IC50 value.
  • Leukemia Research :
    • In a study focusing on K562 leukemia cells, the compound demonstrated substantial antiproliferative effects, reinforcing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for resolving stereochemistry at the hydroxy and thiophene/furan junctions. Infrared (IR) spectroscopy can validate functional groups like amides and phenoxy moieties. High-Performance Liquid Chromatography (HPLC) with UV detection is essential for assessing purity (>95%), while thin-layer chromatography (TLC) monitors intermediate steps during synthesis .

Q. What are the optimal reaction conditions for synthesizing this compound?

  • Methodological Answer : Multi-step synthesis typically involves:

Coupling reactions : Use of coupling agents like EDC/HOBt for amide bond formation under nitrogen to prevent hydrolysis.

Temperature control : Maintain 0–5°C during sensitive steps (e.g., thiophene ring functionalization) to avoid side reactions.

Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility, with pH adjustments (e.g., NaHCO₃ washes) to stabilize intermediates.
Final purification via silica gel column chromatography (hexane:ethyl acetate gradients) ensures high yields (~60–75%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected sulfone vs. sulfoxide formation during thiophene oxidation?

  • Methodological Answer :

  • Reagent specificity : Use mild oxidizing agents (e.g., H₂O₂/CH₃COOH for sulfoxides) versus stronger oxidizers (e.g., KMnO₄ for sulfones).
  • Analytical validation : LC-MS and ¹H NMR can distinguish sulfoxides (δ 2.5–3.0 ppm for S=O protons) from sulfones (no protons near S=O).
  • Computational modeling : Density Functional Theory (DFT) predicts thermodynamic favorability of products under varying conditions .

Q. What experimental strategies are recommended for evaluating the compound’s hypothesized cyclooxygenase (COX) inhibition mechanism?

  • Methodological Answer :

  • In vitro assays : Use recombinant COX-I/COX-II enzymes (human or murine) with arachidonic acid as substrate. Monitor prostaglandin E₂ (PGE₂) production via ELISA.
  • Competitive inhibition studies : Compare IC₅₀ values with known inhibitors (e.g., celecoxib) using dose-response curves.
  • Molecular docking : Simulate binding affinity to COX-II’s hydrophobic pocket, focusing on interactions with the methylsulfonyl group and thiophene ring .

Q. How can structural modifications enhance metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Isosteric replacement : Substitute the furan ring with bioisosteres (e.g., thiazole) to reduce CYP450-mediated oxidation.
  • Prodrug strategies : Introduce ester moieties at the hydroxy group for delayed hydrolysis in vivo.
  • Microsomal assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data in cancer cell lines?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and maximal efficacy (Eₘₐₓ).
  • Synergy assessment : Use Chou-Talalay combination index (CI) for studies with co-administered chemotherapeutics.
  • Omics integration : Pair cytotoxicity results with transcriptomic profiling (RNA-seq) to identify pathway-level targets .

Q. How should researchers address discrepancies between in vitro and in vivo anti-inflammatory activity?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma concentration-time curves (Cₘₐₓ, AUC) to assess bioavailability.
  • Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs.
  • Inflammation models : Validate in vivo efficacy in LPS-induced murine endotoxemia, correlating PGE₂ reduction with COX-II inhibition .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs with substituted phenoxy groups?

  • Methodological Answer :

  • SAR analysis : Tabulate IC₅₀ values against analogs (e.g., 4-fluoro vs. 4-chloro substitution) to identify electron-withdrawing effects on COX binding.
  • Crystallography : Resolve X-ray structures of ligand-COX complexes to compare binding modes.
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH for ligand-enzyme interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.